molecular formula C13H17NO3 B13159015 benzyl N-(3-methyl-2-oxobutyl)carbamate

benzyl N-(3-methyl-2-oxobutyl)carbamate

Cat. No.: B13159015
M. Wt: 235.28 g/mol
InChI Key: IVRBMFNONWRESO-UHFFFAOYSA-N
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Description

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a carbamic acid ester linked to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER typically involves the reaction of (3-METHYL-2-OXO-BUTYL)-CARBAMICACID with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as autophagy and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER is unique due to its specific ester linkage and the presence of both carbamic acid and benzyl groups. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-(3-methyl-2-oxobutyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-10(2)12(15)8-14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)

InChI Key

IVRBMFNONWRESO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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